methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that features an indole moiety, a pyrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyrazole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .
Scientific Research Applications
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules, making it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety can intercalate with DNA, affecting gene expression and cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1H-Indole-3-carbaldehyde: An indole derivative used in the synthesis of various biologically active compounds.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents, used in medicinal chemistry.
Uniqueness
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Methyl Ester Group : Enhances solubility and bioavailability.
- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Indole Moiety : Often associated with neuropharmacological effects and potential interactions with serotonin receptors.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. The presence of the indole and pyrazole groups suggests potential interactions with cancer cell signaling pathways.
Case Study : A study demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The compound's structure allows it to modulate pathways involved in cell growth and survival, particularly through the inhibition of certain kinases involved in oncogenesis .
Anti-inflammatory Activity
The compound's ability to inhibit cyclooxygenase (COX) enzymes is notable. COX inhibitors are widely used for their anti-inflammatory effects.
Compound | IC50 (μM) | Selectivity |
---|---|---|
Methyl [(4Z)... | 0.52 (COX-II) | High |
Celecoxib | 0.78 (COX-II) | Moderate |
In vitro studies have shown that methyl [(4Z)... exhibits stronger selectivity towards COX-II compared to traditional NSAIDs like Celecoxib, suggesting its potential as a safer alternative for treating inflammatory conditions .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : By interacting with specific receptors or proteins, it may alter signaling cascades that promote tumor growth or inflammatory responses.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through various pathways.
Comparative Analysis with Similar Compounds
Compounds structurally similar to this compound often share biological activities but differ in potency and selectivity.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Indole + Pyrazole | Anticancer |
Compound B | Indole + Alkaloid | Antimicrobial |
Compound C | Pyrazole + Ester | Anti-inflammatory |
This table illustrates how variations in structure can lead to differences in pharmacological effects .
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C24H24N4O3/c1-16(25-13-12-17-15-26-20-11-7-6-10-19(17)20)23-21(14-22(29)31-2)27-28(24(23)30)18-8-4-3-5-9-18/h3-11,15,26-27H,12-14H2,1-2H3 |
InChI Key |
YPBQLLHRTANHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=CC=CC=C4)CC(=O)OC |
Origin of Product |
United States |
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